molecular formula C28H28N4O B11181485 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B11181485
M. Wt: 436.5 g/mol
InChI Key: ATRRUUOWLZAXKG-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Diphenylmethyl Group: The piperazine ring is then reacted with diphenylmethyl chloride in the presence of a base like sodium hydride to introduce the diphenylmethyl group.

    Synthesis of the Pyrimidinone Moiety: The pyrimidinone ring is synthesized separately through the condensation of an appropriate aldehyde with a urea derivative.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the pyrimidinone moiety under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one has been studied for its potential as a pharmacological agent. It exhibits activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders and certain types of cancer.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific kinases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern and the presence of both piperazine and pyrimidinone moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C28H28N4O/c1-21-12-14-22(15-13-21)25-20-26(33)30-28(29-25)32-18-16-31(17-19-32)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20,27H,16-19H2,1H3,(H,29,30,33)

InChI Key

ATRRUUOWLZAXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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